4-Hydroxypyrimidine-5-carboxamide
CAS No.: 4786-53-2
Cat. No.: VC21409150
Molecular Formula: C5H5N3O2
Molecular Weight: 139.11g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4786-53-2 |
---|---|
Molecular Formula | C5H5N3O2 |
Molecular Weight | 139.11g/mol |
IUPAC Name | 6-oxo-1H-pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) |
Standard InChI Key | ZOSXLRUOBVSFQV-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=N1)C(=O)N |
Canonical SMILES | C1=C(C(=O)NC=N1)C(=O)N |
Chemical Identity and Structure
4-Hydroxypyrimidine-5-carboxamide is a nitrogen-containing heterocyclic compound with a pyrimidine base structure. The compound has several synonyms in chemical literature that reflect its structural characteristics.
Identification Data
The compound can be identified through various chemical identifiers as presented in the following table:
Parameter | Value |
---|---|
Chemical Name | 4-Hydroxypyrimidine-5-carboxamide |
CAS Number | 4786-53-2 |
Molecular Formula | C₅H₅N₃O₂ |
Molecular Weight | 139.112 g/mol |
Synonyms | 5-Pyrimidinecarboxamide, 4-hydroxy-; 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide; 5-Pyrimidinecarboxamide, 1,4-dihydro-4-oxo- (9CI); 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid amide |
The molecule consists of a pyrimidine ring with a hydroxyl group at position 4 and a carboxamide substituent at position 5. This structural arrangement contributes to its chemical reactivity and potential biological functions .
Physical and Chemical Properties
The physical and chemical properties of 4-Hydroxypyrimidine-5-carboxamide provide insight into its behavior in various conditions:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.63 g/cm³ |
Melting Point | 276-278°C (decomposition) |
Boiling Point | 393.1°C at 760 mmHg |
Flash Point | 191.6°C |
pKa | 7.80±0.40 (Predicted) |
Solubility | Limited information available |
The compound has a relatively high melting point with decomposition occurring between 276-278°C, which indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of both the hydroxyl and carboxamide groups .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
The compound carries a "Warning" signal word, indicating moderate hazards that require appropriate precautions during handling .
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
In addition to these specific precautions, standard laboratory safety protocols should be followed:
-
Skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Eye contact: Wash with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. In severe cases, seek medical attention.
-
Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
Research Applications and Biological Activity
While specific research on 4-Hydroxypyrimidine-5-carboxamide itself is somewhat limited in the provided sources, related compounds with similar structures have shown interesting biological properties.
Structure-Activity Relationship
Research on compounds similar to 4-Hydroxypyrimidine-5-carboxamide suggests that certain structural features contribute to their biological activity:
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The hydroxyl and carboxylic acid or ester substituents on the pyrimidine ring may bind to zinc ions (Zn²⁺) in bacterial enzyme active sites
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Compounds with carboxylic acid substituents at the 5-position (similar to our compound of interest) often demonstrate greater efficacy than their ester counterparts
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The addition of halogenated rings connected to amino groups can enhance potency
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The positioning of functional groups affects interaction with target proteins
These findings suggest that 4-Hydroxypyrimidine-5-carboxamide could potentially serve as a scaffold for developing antibacterial agents, though specific studies on this exact compound would be needed to confirm such activity.
Supplier | Catalog Number | Packaging | Purity | Price (as of 2021) |
---|---|---|---|---|
TRC | H953738 | 500mg | Not specified | $115 |
AK Scientific | 7611CD | 5g | Not specified | $223 |
American Custom Chemicals | CHM0307760 | 5mg | 95.00% | $505.7 |
Chemenu | CM253127 | 10g | 97% | $533 |
These prices indicate that the compound is primarily used as a research chemical, with pricing reflecting its specialized nature and limited production volume .
Regulatory and Classification Information
For import, export, and regulatory purposes, 4-Hydroxypyrimidine-5-carboxamide is classified under specific international codes:
Classification | Code | Description |
---|---|---|
HS Code | 2933599090 | Other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure |
VAT | 17.0% | Value Added Tax rate |
Tax rebate rate | 13.0% | Tax rebate applicable |
MFN tariff | 6.5% | Most Favored Nation tariff |
General tariff | 20.0% | Standard tariff rate |
These classifications are important for international trade and taxation purposes for companies dealing with this compound .
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